12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is a complex organic compound with a unique structure that combines elements of cycloheptane, pyridine, thieno, and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: The formation of the cycloheptane ring is achieved through cyclization reactions involving appropriate precursors.
Amination Reactions: Introduction of the amine group is carried out using amination reactions, often employing reagents such as ammonia or amines under controlled conditions.
Thieno Ring Formation: The thieno ring is introduced through reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- ®-3-chloro-10-methyl-9,10,11,12-tetrahydro-8H-[1,4]diazazepino[5’,6’:4,5]thieno[3,2-f]quinoline-8-one
Uniqueness
What sets 9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine apart is its unique combination of structural elements, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N3S |
---|---|
Molecular Weight |
319.4g/mol |
IUPAC Name |
12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine |
InChI |
InChI=1S/C19H17N3S/c20-18-13-8-5-4-7-12(13)17-16(22-18)14-10-11-6-2-1-3-9-15(11)21-19(14)23-17/h4-5,7-8,10H,1-3,6,9H2,(H2,20,22) |
InChI Key |
VMXNLXVSRODPEV-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C5=CC=CC=C54)N |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C5=CC=CC=C54)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.